CID 71402681

Descripción

CID 71402681 is a chemical compound of interest in natural product chemistry and pharmacology. While the exact biological source and classification remain unspecified in the available literature, its structural and analytical characteristics have been partially elucidated. According to Figure 1 in , CID 71402681 was analyzed via gas chromatography-mass spectrometry (GC-MS), revealing a complex chromatographic profile and a molecular ion peak in its mass spectrum.

Structural data from Figure 1A () imply a heterocyclic or polyoxygenated backbone, common in marine or microbial secondary metabolites. However, the absence of explicit IUPAC nomenclature, elemental analysis, or spectral validation (e.g., NMR) in the provided evidence limits a definitive classification.

Propiedades

Número CAS |

797762-29-9 |

|---|---|

Fórmula molecular |

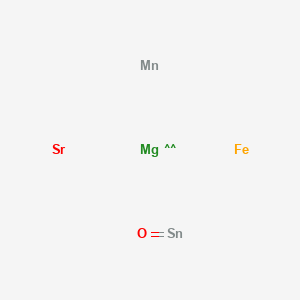

FeMgMnOSnSr |

Peso molecular |

357.42 g/mol |

InChI |

InChI=1S/Fe.Mg.Mn.O.Sn.Sr |

Clave InChI |

ZCXTWYYUUKYDBA-UHFFFAOYSA-N |

SMILES canónico |

O=[Sn].[Mg].[Mn].[Fe].[Sr] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of iron magnesium manganese strontium tin oxide typically involves solid-state reactions. The precursor materials, which include oxides or carbonates of iron, magnesium, manganese, strontium, and tin, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature calcination, often in the range of 800-1200°C, to facilitate the formation of the desired oxide compound. The reaction conditions, such as temperature and duration, are crucial for achieving the correct phase and purity of the compound.

Industrial Production Methods: In industrial settings, the production of iron magnesium manganese strontium tin oxide may involve similar solid-state synthesis methods but on a larger scale. The use of rotary kilns or continuous furnaces allows for the efficient processing of large quantities of raw materials. Additionally, advanced techniques such as sol-gel methods or hydrothermal synthesis may be employed to achieve better control over the particle size and morphology of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Iron magnesium manganese strontium tin oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation states and potentially altering its properties.

Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents such as hydrogen or carbon monoxide.

Substitution: The metal ions in the compound can be substituted with other metal ions through ion-exchange reactions.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Aqueous solutions of metal salts under controlled pH conditions.

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state oxides, while reduction may produce lower oxidation state compounds or even elemental metals.

Aplicaciones Científicas De Investigación

Iron magnesium manganese strontium tin oxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound’s unique properties make it useful in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is employed in the production of advanced ceramics, electronic components, and as a pigment in paints and coatings

Mecanismo De Acción

The mechanism by which iron magnesium manganese strontium tin oxide exerts its effects is largely dependent on its interaction with other substances. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. The presence of multiple metal ions allows for a variety of catalytic pathways, enhancing the efficiency and selectivity of the reactions. In biological applications, the compound’s magnetic properties enable it to interact with biological tissues, making it useful for imaging and therapeutic purposes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize CID 71402681, we compare it with structurally related compounds from the oscillatoxin family () and other brominated/heterocyclic analogs ().

Table 1: Structural and Functional Comparison

| Compound CID | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Relevance |

|---|---|---|---|---|

| CID 71402681 | Not provided | Not provided | Polyoxygenated, GC-MS volatile | Potential bioactivity (unvalidated) |

| Oscillatoxin D (101283546) | Not provided | Not provided | Macrocyclic lactone, methylated | Cytotoxic, ion channel modulation |

| 30-Methyl-oscillatoxin D (185389) | Not provided | Not provided | Methylated side chain | Enhanced stability vs. parent compound |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid (737737) | C₉H₅BrO₂S | 257.10 | Brominated heterocycle, high GI absorption | Enzyme inhibition (CYP1A2) |

| CID 1254115-23-5 | C₇H₁₄N₂O | 142.20 | Piperazine derivative, P-gp substrate | Neurological drug candidate |

Key Findings:

Structural Complexity: CID 71402681 shares chromatographic volatility with oscillatoxins (), which are macrocyclic lactones from cyanobacteria. However, oscillatoxins (e.g., CID 101283546) exhibit distinct macrocyclic rings absent in CID 71402681’s proposed structure .

Bioactivity Potential: Unlike oscillatoxin D (known for cytotoxicity) or CID 1254115-23-5 (a neurological agent), CID 71402681 lacks direct bioactivity data. Its GC-MS profile suggests volatility, which may limit its utility in non-fragrance applications .

Synthetic Accessibility : Brominated analogs (e.g., CID 737737, ) are synthetically tractable via halogenation and carboxylation, whereas CID 71402681’s isolation from CIEO implies natural extraction challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.